[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate
Overview
Description
[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate is a naturally occurring compound isolated from marine organisms, specifically from the gorgonian octocoral Pseudopterogorgia bipinnata . It belongs to the class of furanocembranoids, which are known for their complex structures and diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate involves several steps, starting from simpler organic molecules. One of the key steps is the elaboration of chiral lactone-substituted vinyl iodide from glycidol, followed by an intermolecular Stille coupling reaction with stannylfurfural . This is followed by an intramolecular Nozaki–Hiyama–Kishi allylation reaction . The reaction conditions typically involve the use of dry solvents and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of [(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[122116,9 advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions
[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as selenium dioxide and tert-butyl hydroperoxide are used.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of [(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate involves its interaction with specific molecular targets and pathways . It has been shown to irreversibly inhibit nicotinic acetylcholine receptors by forming a covalent bond with a tyrosine residue at position 190 in the alpha-subunit of the receptor . This inhibition affects the normal functioning of the receptor, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bipinnatin J: Another furanocembranoid isolated from the same coral species.
Rubifolide: A related compound that undergoes similar photochemical reactions.
Intricarene: A compound derived from Bipinnatin J through a series of chemical reactions.
Uniqueness
[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate is unique due to its specific structure and the particular biological activities it exhibits. Its ability to irreversibly inhibit nicotinic acetylcholine receptors sets it apart from other similar compounds .
Properties
CAS No. |
134455-94-0 |
---|---|
Molecular Formula |
C24H28O8 |
Molecular Weight |
444.48 |
InChI |
InChI=1S/C24H28O8/c1-11(2)16-9-18(28-13(4)25)17-8-15(30-23(17)27)10-24(6)22(32-24)19-7-12(3)20(31-19)21(16)29-14(5)26/h7-8,15-16,18,21-22H,1,9-10H2,2-6H3/t15-,16+,18-,21+,22-,24+/m0/s1 |
InChI Key |
BSRQZDCQSDYEKJ-KZUCFXDMSA-N |
SMILES |
CC1=C2C(C(CC(C3=CC(CC4(C(O4)C(=C1)O2)C)OC3=O)OC(=O)C)C(=C)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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